
5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of phenyl isothiocyanate with an appropriate α-haloketone. One common method involves the use of phenyl isothiocyanate and 2-bromoacetophenone in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction mixture is refluxed, leading to the formation of the desired thiazolidinone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazolidine ring can undergo oxidation and reduction reactions, altering the oxidation state of sulfur.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolidinones, while oxidation and reduction reactions can lead to sulfoxides or sulfones.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antioxidant activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In the context of its anticancer activity, the compound is believed to inhibit specific enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. For instance, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis .
相似化合物的比较
Similar Compounds
5-Phenyl-2-sulfanylidene-1,3-thiazolidin-4-one: Lacks the bromine substituent, which may affect its biological activity.
3-Phenyl-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure but without the bromine atom at the 5-position.
5-Bromo-2-sulfanylidene-1,3-thiazolidin-4-one: Similar but lacks the phenyl group at the 3-position.
Uniqueness
The presence of both the bromine atom and the phenyl group in 5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one contributes to its unique chemical and biological properties. The bromine atom can participate in various substitution reactions, while the phenyl group enhances the compound’s stability and potential interactions with biological targets.
属性
CAS 编号 |
56921-38-1 |
|---|---|
分子式 |
C9H6BrNOS2 |
分子量 |
288.2 g/mol |
IUPAC 名称 |
5-bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H6BrNOS2/c10-7-8(12)11(9(13)14-7)6-4-2-1-3-5-6/h1-5,7H |
InChI 键 |
QWHGNRKVCULNMT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=S)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


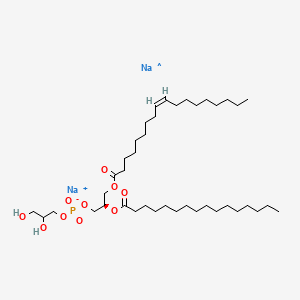


![3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12066868.png)

![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one](/img/structure/B12066891.png)
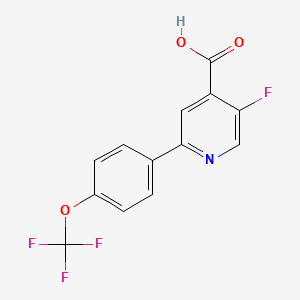
![2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12066899.png)
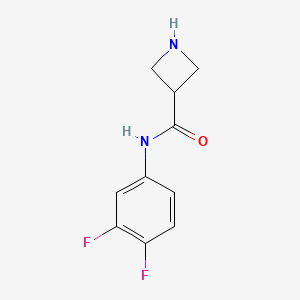

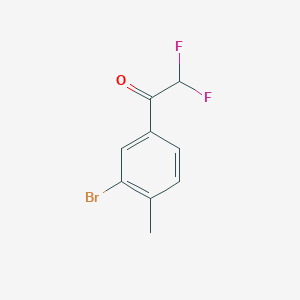

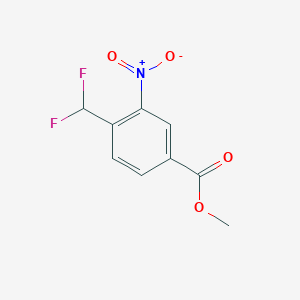
![3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole](/img/structure/B12066924.png)
